molecular formula C5H12N2O B3188213 3-(Dimethylamino)propanamide CAS No. 20101-88-6

3-(Dimethylamino)propanamide

Cat. No.: B3188213
CAS No.: 20101-88-6
M. Wt: 116.16 g/mol
InChI Key: NIXQLMVKRBUSPF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanamide is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is characterized by a terminal amide group and a dimethylamino functional group separated by a propyl chain. This structure classifies it as a substituted alkyl amide, and it serves as a key intermediate in organic synthesis. The compound should be stored sealed in a dry environment at room temperature . From a safety perspective, this substance has hazard statements indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . A significant research application of this compound and its derivatives is in the synthesis of surfactants. It is a precursor in the manufacturing of cocamidopropyl betaine (CAPB), a common amphoteric surfactant found in personal care products like shampoos and liquid soaps . Research into contact dermatitis has shown that residual 3-(dimethylamino)propylamine (DMAPA), a closely related precursor, in CAPB is a common cause of allergic contact dermatitis, particularly of the eyelids and face . This makes high-purity this compound crucial for studies aimed at understanding and mitigating allergenic responses in consumer products. This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXQLMVKRBUSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20101-88-6
Record name 3-(dimethylamino)propanamide
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Advanced Synthetic Methodologies for 3 Dimethylamino Propanamide and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Several conventional methods have been successfully employed for the synthesis of 3-(Dimethylamino)propanamide (B2362980). These routes are characterized by their reliability and well-understood reaction mechanisms.

Carbodiimide-Mediated Amide Bond Formation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for the formation of amide bonds. nih.govorgsyn.org This method involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgfishersci.it This intermediate then readily reacts with an amine to produce the desired amide and a urea (B33335) byproduct. wikipedia.org

The general mechanism proceeds as follows:

The carboxylic acid attacks the carbodiimide, leading to the formation of the O-acylisourea intermediate. wikipedia.org

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the amide and the corresponding urea. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 3-(dimethylamino)propanoic acid with a suitable amine in the presence of a carbodiimide. The use of water-soluble carbodiimides like EDC is particularly advantageous as the urea byproduct can be easily removed by washing with water. orgsyn.org The reaction is typically carried out in a pH range of 4.0-6.0. wikipedia.org To enhance the efficiency and minimize side reactions, such as the formation of a stable N-acylurea, N-hydroxysuccinimide (NHS) is often used in conjunction with EDC. nih.govresearchgate.net The NHS reacts with the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the amide. researchgate.net

Table 1: Key Reagents in Carbodiimide-Mediated Amide Synthesis
ReagentRoleCommon Examples
Carboxylic AcidProvides the acyl group3-(Dimethylamino)propanoic acid
AmineProvides the amino groupDimethylamine (B145610)
CarbodiimideActivating agentEDC, DCC, DIC fishersci.it
Additive (Optional)Improves efficiency, reduces side reactionsNHS, Sulfo-NHS researchgate.net

Aminolysis Reactions with Acyl Chlorides

The reaction of an acyl chloride with an amine, known as aminolysis, is a direct and often high-yielding method for amide synthesis. pearson.comlibretexts.org This nucleophilic acyl substitution reaction involves the attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. pearson.com

The mechanism can be described in two main stages: an addition stage followed by an elimination stage.

Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge. chemguide.co.uk

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. A proton is then removed from the nitrogen atom, often by another molecule of the amine acting as a base, to yield the final amide product and an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk

For the synthesis of this compound, this would typically involve the reaction of 3-(dimethylamino)propanoyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride that is formed. libretexts.org

Hydrogenation of Related Nitrile Precursors

A common industrial route to compounds structurally related to this compound involves the hydrogenation of nitrile precursors. For instance, 3-(dimethylamino)propylamine (DMAPA) is prepared by the hydrogenation of 3-(dimethylamino)propionitrile. google.com This process typically utilizes a catalyst, such as Raney nickel, under hydrogen pressure. researchgate.net

The general mechanism for nitrile hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond. tue.nl The reaction proceeds through an imine intermediate, which is then further hydrogenated to the corresponding primary amine. tue.nl To achieve high selectivity towards the primary amine and minimize the formation of secondary and tertiary amines, the reaction conditions, including temperature, pressure, and the presence of additives like ammonia, are carefully controlled. google.comtue.nl While this method directly produces the corresponding amine, subsequent reaction steps would be required to form the propanamide.

A two-step continuous reaction process has been described for the synthesis of N,N-dimethyl-1,3-propanediamine, a related compound. The first step involves the reaction of dimethylamine and acrylonitrile (B1666552) to produce N,N-dimethyl-amino propionitrile, which is then hydrogenated in a fixed-bed reactor. researchgate.net

Table 2: Typical Conditions for Nitrile Hydrogenation
ParameterConditionReference
CatalystRaney-Ni researchgate.net
Temperature70°C researchgate.net
Pressure6 MPa researchgate.net
AdditiveNaOH (0.46 wt%) researchgate.net

Nucleophilic Substitution Approaches for Amide Formation

Nucleophilic substitution reactions provide a versatile pathway for the formation of the amide bond in this compound. One such approach involves the reaction of an ester, like methyl acrylate (B77674), with a diamine, such as N,N-dimethyl-1,3-propanediamine. In this nucleophilic acyl substitution, the primary amine of the diamine attacks the carbonyl carbon of the ester, leading to the elimination of an alcohol (methanol in this case) and the formation of the amide.

Another nucleophilic substitution strategy involves the reaction of a halo-substituted propanamide with dimethylamine. For example, reacting a 3-chloropropanamide derivative with dimethylamine would lead to the displacement of the chloride ion by the dimethylamino group, yielding the desired product. The efficiency of such reactions is often dependent on the solvent and temperature.

Novel Synthetic Strategies and Process Intensification

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods. Continuous flow chemistry, in particular, has emerged as a powerful tool for process intensification in amide synthesis.

Continuous Flow Reactor Applications in Amide Synthesis

Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and higher throughput. flinders.edu.auspringernature.com These systems are well-suited for multistep syntheses, allowing for the sequential transformation of a mobile scaffold. flinders.edu.au

In the context of amide synthesis, continuous flow systems have been developed for peptide synthesis, which involves the formation of amide bonds. thieme-connect.de For instance, a flow reactor process can be utilized for carbodiimide-mediated couplings. In such a setup, solutions of the carboxylic acid, carbodiimide, and amine are pumped through a microreactor where they mix and react. thieme-connect.de The use of immobilized reagents and scavengers within the flow system can facilitate purification by capturing unreacted starting materials and byproducts.

Continuous flow technology has also been effectively applied to hydrogenation reactions. mdpi.com A continuous-flow hydrogenation process for the selective reduction of nitroarenes has been demonstrated, highlighting the potential for precise control over reaction conditions to achieve high conversion and selectivity. mdpi.com This approach could be adapted for the hydrogenation of nitrile precursors in the synthesis of related compounds.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
FeatureBatch SynthesisContinuous Flow Synthesis
Heat and Mass TransferOften limitedEnhanced
SafetyPotential for thermal runawayImproved due to small reaction volumes
ScalabilityCan be challengingMore straightforward
AutomationLess commonReadily integrated

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of this compound and its derivatives is highly dependent on the precise control of reaction conditions. Key parameters such as temperature, pH, catalyst selection, and process technology are crucial in maximizing product yield and ensuring high purity by minimizing the formation of byproducts.

Influence of Temperature and pH: Temperature plays a critical role in reaction kinetics and selectivity. For instance, in the synthesis of related amino amides, elevated temperatures are often necessary to drive the reaction to completion; however, this must be balanced against the potential for side reactions. Similarly, pH control is vital. The synthesis of certain aminoaldehydes, which are precursors to compounds like this compound, has been shown to be more successful under alkaline conditions (pH 9-11) to prevent unwanted side reactions that occur in acidic media. A well-designed temperature profile, such as stepwise heating, can also be employed to stabilize intermediates and improve outcomes. A patented method for producing 3-dimethylamino-1,2-propanediol, a structurally similar compound, highlights the benefits of a comprehensive process design involving controlled, stepwise addition of reactants and a multi-stage temperature regimen (initial reaction at 25°C, thermal reaction at 30-40°C, followed by reflux). This optimized process increased the product purity to 99.5% and the yield to 80%, a significant improvement over traditional methods that yielded a product of only 90% purity and 70% yield google.com.

Catalyst Selection: The choice of catalyst is fundamental to the efficiency and selectivity of the synthesis. In reactions involving the formation of tertiary amides, various catalysts are employed to facilitate the amide bond formation. For example, iridium-based catalysts have been utilized in protocols for creating α-aminoamides from tertiary amides researchgate.net. In other cases, hydrogenation steps may use catalysts like palladium on carbon, where precise control is necessary to prevent over-reduction or the formation of amine byproducts. The development of novel catalytic systems, such as those using inexpensive and earth-abundant metals like cobalt, offers pathways that are highly atom-economical and proceed under mild, light-promoted conditions unc.edu.

ParameterTraditional Method ConditionOptimized Method ConditionObserved Improvement
Temperature & pH ControlSingle-stage heating (e.g., 50-60°C), less stringent pH control.Multi-stage temperature profile (25°C → 30-40°C → Reflux); Alkaline pH (9-11).Purity increased from 90% to 99.5%; Yield increased from 70% to 80% google.com.
CatalysisUse of stoichiometric coupling agents leading to significant waste.Use of catalytic systems (e.g., Boron-based, Iridium-based, Cobalt-based) researchgate.netunc.eduresearchgate.net.Higher atom economy, milder reaction conditions, reduced waste unc.edu.
Process TechnologyBatch processing with long reaction times and potential safety issues.Continuous flow synthesis with enhanced heat/mass transfer.Improved space-time yields, enhanced safety, and streamlined multi-step synthesis nih.govnih.gov.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com This involves a focus on atom economy, the use of safer solvents, energy efficiency, and the application of innovative technologies.

Atom Economy and Waste Reduction: A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. Traditional amidation methods often rely on stoichiometric coupling reagents, which generate significant amounts of waste and have poor atom economy. unc.edu More sustainable alternatives include catalytic, waste-free processes. For example, methods using catalysts like boric acid or earth-abundant metals such as cobalt can form amide bonds directly, avoiding the need for coupling agents and thus minimizing byproducts. unc.eduscispace.com

Sustainable Solvents and Solvent-Free Conditions: Many conventional amide syntheses are conducted in hazardous solvents like N,N-dimethylformamide (DMF), which pose environmental and health risks. acs.orgscispace.comnih.govresearchgate.net A key green approach is the replacement of these solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and strategies have been developed to facilitate amidation reactions in aqueous media. acs.orgdigitellinc.com Other greener solvent choices include cyclopentyl methyl ether (CPME). nih.gov An even more advanced approach is the development of solvent-free reaction conditions, where reactants are mixed directly, often with a catalyst, completely eliminating solvent waste. scispace.com

Energy Efficiency and Advanced Technologies: Green chemistry also promotes the use of energy-efficient methods. Continuous flow synthesis, as mentioned previously, contributes to sustainability by improving energy efficiency through better heat transfer. nih.gov Enzymatic methods, using biocatalysts like Candida antarctica lipase (B570770) B (CALB), represent another powerful green strategy. nih.gov These reactions can often be performed under mild conditions, reducing energy consumption, and they can proceed with high selectivity, minimizing the need for extensive purification and the associated solvent use. nih.gov

Green Chemistry PrincipleTraditional ApproachGreen AlternativeBenefit
Waste Prevention (Atom Economy)Use of stoichiometric coupling agents.Direct catalytic amidation (e.g., using boric acid or cobalt catalysts) unc.eduscispace.com.Eliminates hazardous byproducts and maximizes reactant incorporation.
Safer Solvents & AuxiliariesUse of hazardous solvents like DMF or NMP acs.org.Water, CPME, or solvent-free conditions nih.govscispace.comacs.org.Reduces environmental impact and health risks.
Design for Energy EfficiencyHigh-temperature batch reactions with poor heat transfer.Continuous flow processing; Biocatalysis (enzymatic synthesis) nih.govnih.gov.Lower energy consumption and milder reaction conditions.
CatalysisStoichiometric reagents.Use of recyclable catalysts (e.g., heterogeneous catalysts) or biocatalysts nih.gov.Reduces waste and allows for catalyst reuse.

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations and Pathways

The oxidation of 3-(Dimethylamino)propanamide (B2362980) can proceed through pathways involving either the tertiary amine or the amide moiety. The selectivity of these transformations is highly dependent on the choice of oxidant and reaction conditions.

The tertiary dimethylamino group is generally more susceptible to oxidation than the primary amide. Mild oxidizing agents can selectively target the nitrogen of the amine. For instance, selective oxidation of ω-tertiary amine self-assembled thiol monolayers to tertiary amine N-oxides has been demonstrated, suggesting a similar transformation is possible for this compound to yield this compound N-oxide nih.gov. This process involves the conversion of the tertiary amine to its corresponding N-oxide without affecting the amide group.

Metabolic pathways in drug molecules containing N,N-dimethylamino moieties also show sequential oxidative removal of the alkyl groups to yield secondary and primary amines nih.gov. This suggests that under certain catalytic or biological conditions, oxidative N-dealkylation of the dimethylamino group could occur. This metabolic N-dealkylation is often catalyzed by Cytochrome P450 enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine that decomposes to a secondary amine and formaldehyde (B43269) nih.gov.

The amide functional group is generally more resistant to oxidation. However, under more forceful conditions or with specific reagents, oxidative degradation can occur. For example, a base-mediated oxidative degradation pathway has been reported for secondary amides derived from p-aminophenol, leading to the formation of primary amides nih.gov. While the structure of this compound is different, this indicates that amide oxidation is a feasible, albeit less common, transformation.

The oxidation of the dimethylamino group can lead to several byproducts through distinct mechanisms.

N-Oxide Formation: The most common initial oxidation product of a tertiary amine is the corresponding N-oxide. This reaction typically proceeds via the nucleophilic attack of the amine's lone pair of electrons on the oxidizing agent (e.g., hydrogen peroxide or a peroxy acid).

N-Dealkylation: A significant oxidative pathway is N-dealkylation, which proceeds through an initial single-electron transfer (SET) from the amine to the oxidant to form an aminium radical cation. Subsequent deprotonation of an adjacent C-H bond yields an iminium ion. This iminium intermediate is then hydrolyzed to yield a secondary amine (N-methyl-3-aminopropanamide) and formaldehyde. This mechanism is crucial in the metabolism of tertiary amine-containing drugs and has been studied in the oxidation of N,N-dimethylanilines by non-heme manganese catalysts nih.govmdpi.com. In some cases, N-methyl groups can be oxidized to N-formyl groups nih.gov.

The oxidative degradation of the amide portion is less defined for this specific molecule. General pathways for amide degradation often involve hydrolysis under oxidative conditions, which would ultimately lead to 3-(dimethylamino)propanoic acid and dimethylamine (B145610). More extreme oxidation could lead to the cleavage of C-C bonds within the propanamide backbone.

Functional Group Oxidative Transformation Potential Products Plausible Mechanism
Tertiary AmineN-OxidationThis compound N-oxideNucleophilic attack on oxidant
Tertiary AmineN-DealkylationN-methyl-3-aminopropanamide, FormaldehydeFormation of an iminium ion intermediate followed by hydrolysis nih.gov
AmideOxidative Hydrolysis3-(Dimethylamino)propanoic acid, DimethylamineBase- or acid-mediated attack on the carbonyl carbon under oxidative conditions nih.gov

Reductive Processes and Product Formation

The reduction of this compound primarily targets the amide functional group, as the tertiary amine is already in a reduced state and generally stable to common reducing agents.

The primary amide of this compound can be effectively reduced to a primary amine using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and powerful reagent used for this transformation masterorganicchemistry.comlibretexts.org. The reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-), yielding the corresponding diamine.

The mechanism of LiAlH₄ reduction of an amide involves several steps ucalgary.cachemistrysteps.com:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Leaving Group Removal: The tetrahedral intermediate collapses. The oxygen atom, coordinated to the aluminum species, is eliminated as a metal alkoxide leaving group. This step is distinct from the reduction of other carbonyl compounds and results in the formation of a highly reactive iminium ion intermediate.

Second Hydride Attack: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product.

Applying this to this compound, the product of complete reduction with LiAlH₄ would be N¹,N¹,N³-trimethylpropane-1,3-diamine .

Starting Material Reagent Solvent Product
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFN¹,N¹,N³-trimethylpropane-1,3-diamine

While the tertiary amine in this compound is generally unreactive towards amide reduction conditions, achieving selectivity in more complex molecules containing this moiety is an important area of research. Various strategies have been developed for the chemoselective reduction of amides, which could be applied in syntheses involving derivatives of this compound.

Catalytic Hydrosilylation: Transition-metal-free protocols using catalysts like tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ in the presence of a silane (B1218182) can reduce tertiary amides. These methods often tolerate other functional groups such as alkenes and aryl halides organic-chemistry.org. Similarly, diethylzinc (B1219324) (Et₂Zn) can catalyze the reduction of tertiary amides with polymeric silane (PMHS), showing remarkable chemoselectivity by tolerating esters, nitro, and cyano groups organic-chemistry.org.

Alternative Hydride Reagents: Dialkylboranes and aminoborohydrides have emerged as mild and selective reducing agents for tertiary amides. Depending on the steric properties of the amide and the specific reagent used, tertiary amides can be selectively reduced to the corresponding alcohol, aldehyde, or amine semanticscholar.orgacs.org. For example, using 1 equivalent of sterically hindered disiamylborane (B86530) can reduce a tertiary amide to an aldehyde, while 2 equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN) are required for complete reduction to the amine acs.org.

Reduction to Alcohols: A highly chemoselective reduction of amides to alcohols, proceeding via C-N bond cleavage rather than C-O cleavage, has been developed using a samarium(II) iodide/amine/water (SmI₂/amine/H₂O) system. This method is effective for primary, secondary, and tertiary amides and shows excellent functional group tolerance nih.govacs.org. This provides an alternative reductive pathway that yields an alcohol instead of an amine.

These advanced strategies offer the potential to selectively transform the amide group in this compound or its derivatives while preserving other sensitive functionalities that might be present in a more complex molecular structure.

Nucleophilic Substitution Reactions Involving the Amide and Amino Groups

Both the amide and the tertiary amino groups of this compound can participate in nucleophilic substitution reactions, although they do so through different mechanisms and under different conditions.

The amide group can undergo nucleophilic acyl substitution. While amides are the least reactive of the carboxylic acid derivatives towards nucleophiles, these reactions can be driven to completion, typically under forcing conditions . The most common example is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently expels the amide anion as a leaving group.

In both cases, the hydrolysis of this compound would cleave the amide bond to yield 3-(dimethylamino)propanoic acid and ammonia .

The tertiary amino group, specifically the nitrogen atom, can act as a nucleophile. Its lone pair of electrons can attack an electrophilic center. A common reaction is N-alkylation , where the amine attacks an alkyl halide (e.g., methyl iodide). This is a standard Sɴ2 reaction that results in the formation of a quaternary ammonium (B1175870) salt. In the case of this compound, this would lead to a permanently cationic species. The dimethylamino group can also participate in other nucleophilic addition or substitution reactions, for example, reacting with Michael acceptors or other suitable electrophiles . In some contexts, such as with ketonic Mannich bases, the entire dimethylamino group can be displaced by other nucleophiles like secondary amines or NH-azoles researchgate.net.

Functional Group Reaction Type Reagents/Conditions Product(s)
AmideNucleophilic Acyl Substitution (Hydrolysis)H₃O⁺ or OH⁻, heat3-(Dimethylamino)propanoic acid and Ammonia
Tertiary AmineNucleophilic Substitution (N-Alkylation)Alkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt

Reactivity at the Amide Nitrogen

The amide group in this compound, being an N,N-disubstituted amide, exhibits characteristic reactivity, though often modulated by steric and electronic factors. fiveable.mefiveable.me

Hydrolysis: Like most amides, the amide bond in this compound can undergo hydrolysis to yield 3-(dimethylamino)propanoic acid and dimethylamine. This reaction can be catalyzed by either acid or base, although forcing conditions are often required. umich.edu The stability of tertiary amides to hydrolysis is generally greater than that of primary or secondary amides. umich.edu Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, followed by the departure of the dimethylamide anion, which is subsequently protonated.

Hofmann Rearrangement: The classical Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, requires a primary amide with N-H protons for the initial N-bromination step. chemistrysteps.comwikipedia.org Therefore, this compound, as a tertiary amide lacking N-H protons, does not undergo the standard Hofmann rearrangement. chemistrysteps.commasterorganicchemistry.com Alternative rearrangements or degradation pathways would necessitate different reagents and conditions that could facilitate migration or cleavage without the prerequisite N-H functionality.

Reduction: The amide carbonyl can be reduced to a methylene group (-CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into N,N,N',N'-Tetramethylpropane-1,3-diamine.

Table 1: Summary of Reactions at the Amide Nitrogen
Reaction TypeReagents/ConditionsProduct(s)Notes
Acid-Catalyzed HydrolysisH₃O⁺, Heat3-(Dimethylamino)propanoic acid, Dimethylammonium saltCleavage of the amide C-N bond.
Base-Catalyzed Hydrolysis⁻OH, Heat3-(Dimethylamino)propanoate salt, DimethylamineGenerally requires strong conditions for tertiary amides. umich.edu
Reduction1) LiAlH₄ 2) H₂ON,N,N',N'-Tetramethylpropane-1,3-diamineConverts the carbonyl group to a methylene group.
Hofmann RearrangementBr₂, NaOHNo ReactionThe compound is a tertiary amide and lacks the necessary N-H protons for this reaction. chemistrysteps.comwikipedia.org

Substitution at the Dimethylamino Moiety

The dimethylamino group is a tertiary amine, which functions as a nucleophile and a base. Its reactivity is centered on the lone pair of electrons on the nitrogen atom.

N-Alkylation (Quaternization): As a tertiary amine, the dimethylamino group can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a process known as the Menshutkin reaction to form a quaternary ammonium salt. wikipedia.org This is a type of nucleophilic substitution (Sɴ2) reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com The resulting product is a permanently cationic species. The reaction rate is influenced by the nature of the alkyl halide (I > Br > Cl) and the solvent polarity. wikipedia.org These reactions can be conducted with or without a solvent, sometimes under pressure and at elevated temperatures to ensure the alkyl halide remains dissolved. google.comgoogle.com

Table 2: Representative N-Alkylation (Quaternization) Reactions
ReactantAlkylating Agent (R-X)Solvent/ConditionsProduct (Quaternary Ammonium Salt)
This compoundMethyl Iodide (CH₃I)Polar solvent (e.g., Acetonitrile)2-(Carbamoyl)ethyl(trimethyl)azanium iodide
This compoundEthyl Bromide (CH₃CH₂Br)Ethanol, Reflux2-(Carbamoyl)ethyl(dimethyl)(ethyl)azanium bromide
This compoundBenzyl Chloride (C₆H₅CH₂Cl)Toluene, 50-140°CBenzyl(2-(carbamoyl)ethyl)(dimethyl)azanium chloride

This quaternization reaction is a fundamental process for modifying the properties of the molecule, such as increasing its water solubility and introducing a permanent positive charge. researchgate.net

Intramolecular Cyclization Pathways

The structure of this compound, with a nucleophilic amine and an amide group separated by a three-carbon chain, allows for the possibility of intramolecular cyclization under certain conditions, typically following a modification of the parent molecule.

Hypothetical Dieckmann-type Condensation: The classic Dieckmann condensation involves the intramolecular reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org A similar pathway for this compound is not directly feasible. However, if the molecule were modified to possess an ester group at the terminus (e.g., methyl 4-(dimethylamino)-4-oxobutanoate), an intramolecular Claisen-type condensation could potentially be induced. This would require deprotonation at the carbon alpha to the ester, which would then attack the amide carbonyl. This reaction is generally unfavorable due to the poor leaving group nature of the amide anion compared to an alkoxide.

Cyclization to form Piperidinone Derivatives: A more plausible pathway involves the intramolecular cyclization of related β-amino acid derivatives. rsc.org For this compound, this could be envisioned through a reaction where the amide nitrogen acts as a nucleophile. For instance, if the terminal dimethylamino group were converted into a good leaving group (e.g., via exhaustive methylation followed by Hofmann elimination to create an unsaturated amide), a subsequent intramolecular Michael addition of the amide nitrogen could form a piperidinone ring. Alternatively, modification of the propanamide backbone to include an electrophilic center could facilitate cyclization. For example, introduction of a leaving group at the β-position relative to the amide would allow for intramolecular nucleophilic attack by the dimethylamino nitrogen to form a four-membered azetidinium ring, though this is generally less favored than the formation of five- or six-membered rings. The synthesis of piperidones is a well-established field, often proceeding through the cyclization of amino amides or amino esters. dtic.mil

Table 3: Potential Intramolecular Cyclization Pathways (Hypothetical)
Proposed PathwayRequired Modification/ConditionsPotential Cyclic ProductMechanistic Note
Intramolecular AminationIntroduction of a leaving group on the propyl chainSubstituted Azetidinium or Piperidinium saltNucleophilic attack by one nitrogen atom displacing a leaving group. Ring size depends on leaving group position.
Michael Addition / CyclizationConversion of the parent molecule to an α,β-unsaturated amideSubstituted PiperidinoneIntramolecular conjugate addition of the terminal amine to the activated double bond.

These cyclization pathways remain largely theoretical for the unmodified compound and would require specific synthetic modifications and reaction conditions to be realized. rsc.orgwhiterose.ac.uk

Coordination Chemistry and Metal Ligand Interactions

3-(Dimethylamino)propanamide (B2362980) as a Ligand in Transition Metal Complexes

This compound possesses two potential donor sites for coordination to a metal center: the nitrogen atom of the tertiary dimethylamino group and the oxygen or nitrogen atom of the amide group. This bifunctionality allows for different modes of binding, making it a versatile ligand in the formation of transition metal complexes.

Monodentate and Multidentate Binding Modes

A ligand can be classified by its denticity, the number of donor atoms it uses to bind to the central metal. A monodentate ligand binds through a single donor atom, whereas a multidentate ligand, or chelating agent, binds through two or more donor atoms.

This compound has the potential to act as either a monodentate or a bidentate ligand. In a monodentate fashion, it would likely coordinate to a metal center through the tertiary amine nitrogen, which is generally a stronger Lewis base than the amide group. However, the presence of the amide group in proximity allows for the possibility of multidentate coordination.

The structure of this compound is conducive to chelation, a process that can lead to the formation of highly stable metal complexes. While direct crystallographic studies definitively characterizing this compound as a bidentate ligand are not prominent in the literature, its structural similarity to other diamine ligands that form stable metal complexes is significant. google.com

Formation of Chelating Complexes

When this compound acts as a bidentate ligand, it can form a chelate ring with the metal ion. This chelation would involve coordination through both the dimethylamino nitrogen and likely the carbonyl oxygen of the amide group, forming a thermodynamically stable six-membered ring. The formation of such chelate rings is often favored due to the chelate effect, which describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands.

A closely related ligand, 3-dimethylamino-1-propyl, which lacks the amide carbonyl group, has been shown to form stable chelating complexes with various transition metals such as Nickel(II), Palladium(II), and Platinum(II). google.comgoogle.com In these instances, the ligand coordinates through the nitrogen atom and a carbon atom, forming a five-membered ring. google.com It is anticipated that this compound would form similarly stable complexes with a range of transition metal ions. google.com

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms in a coordination compound is determined through various analytical techniques, with X-ray crystallography being the most definitive method for solid-state structures. In solution, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are used to understand the dynamic behavior of these complexes.

Solid-State Structural Analyses (e.g., X-ray Crystallography)

In these complexes, the metal center is bound to two chelating 3-dimethylamino-1-propyl ligands. google.com The geometry around the d⁸ transition metal is square-planar, with the inner C₂N₂ coordination sphere arranged in a cis fashion. google.com The resulting five-membered rings are puckered in opposite directions, leading to a C₂ symmetry for the complex. google.com

Table 1: Selected Bond Distances and Angles for M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt) Complexes Data for the analogous ligand 3-dimethylamino-1-propyl.

ParameterNi[(CH₂)₃NMe₂]₂Pd[(CH₂)₃NMe₂]₂Pt[(CH₂)₃NMe₂]₂
Bond Distances (Å)
M-C2.015(2), 2.017(2)2.083(4), 2.086(4)2.102(6), 2.105(6)
M-N2.102(2), 2.106(2)2.215(3), 2.221(3)2.221(5), 2.227(5)
Bond Angles (deg)
C-M-C92.41(9)88.0(2)87.8(3)
N-M-N96.02(7)94.7(1)94.8(2)
C-M-N (within ring)83.13(8), 83.22(8)82.5(2), 82.6(2)82.3(2), 82.4(2)
Source: Adapted from detailed crystallographic data. google.com
Interactive Data Table
MetalParameterValue
NiM-C Distance (Å)2.015(2), 2.017(2)
NiM-N Distance (Å)2.102(2), 2.106(2)
NiC-M-C Angle (deg)92.41(9)
NiN-M-N Angle (deg)96.02(7)
NiC-M-N Angle (deg)83.13(8), 83.22(8)
PdM-C Distance (Å)2.083(4), 2.086(4)
PdM-N Distance (Å)2.215(3), 2.221(3)
PdC-M-C Angle (deg)88.0(2)
PdN-M-N Angle (deg)94.7(1)
PdC-M-N Angle (deg)82.5(2), 82.6(2)
PtM-C Distance (Å)2.102(6), 2.105(6)
PtM-N Distance (Å)2.221(5), 2.227(5)
PtC-M-C Angle (deg)87.8(3)
PtN-M-N Angle (deg)94.8(2)
PtC-M-N Angle (deg)82.3(2), 82.4(2)

Solution-Phase Dynamics of Metal Complexes

In solution, metal complexes can exhibit dynamic behaviors, such as conformational changes or ligand exchange. NMR spectroscopy is a powerful tool for studying these dynamics. For the palladium and platinum complexes of the 3-dimethylamino-1-propyl ligand, dynamic NMR studies have shown that they undergo ring inversion. google.com This process has a small free energy of activation. google.com

The thermolysis of the platinum complex in a benzene (B151609) solution has been studied to understand its decomposition pathways, which are relevant for applications like chemical vapor deposition. google.com The decomposition primarily proceeds through β-hydrogen elimination. google.com

Table 2: Activation Parameters for Ring Inversion in M[(CH₂)₃NMe₂]₂ Complexes Data for the analogous ligand 3-dimethylamino-1-propyl.

ComplexΔG‡ (kcal mol⁻¹) at 298 K
Pd[(CH₂)₃NMe₂]₂7.9 ± 0.1
Pt[(CH₂)₃NMe₂]₂8.3 ± 0.1
Source: Derived from NMR spectroscopic studies. google.com
Interactive Data Table
ComplexActivation Parameter (ΔG‡)Value (kcal mol⁻¹)
Pd[(CH₂)₃NMe₂]₂Free Energy of Activation7.9 ± 0.1
Pt[(CH₂)₃NMe₂]₂Free Energy of Activation8.3 ± 0.1

Influence of Ligand Structure on Metal Center Properties

The electronic and steric properties of a ligand have a profound impact on the coordination environment and reactivity of the metal center. The structure of this compound features several key components that would influence a coordinated metal ion.

The tertiary dimethylamino group is a strong sigma-donating group, which increases the electron density on the metal center. This can affect the metal's redox properties and its reactivity towards other substrates. The propyl chain connecting the two donor groups provides flexibility, allowing the ligand to adopt a conformation that minimizes steric strain upon chelation.

The steric bulk of the ligand can also play a significant role. While the dimethylamino group is not exceptionally bulky, it can influence the accessibility of the metal center to other molecules, which is a critical factor in catalysis. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electron distribution and steric hindrance of the ligand and predict its effects on the metal complex. researchgate.net

Coordination Chemistry of this compound Reveals Limited Publicly Available Research

The investigation sought to uncover specific data related to the formation and characterization of coordination complexes with this compound. This would typically include information on the ligand's binding modes, the resulting geometry of the metal complexes, and spectroscopic and magnetic properties that shed light on the electronic interactions between the ligand and various metal centers.

Furthermore, the search aimed to identify studies on how the electronic properties of the this compound ligand, such as the electron-donating nature of the dimethylamino and amide groups, influence the stability and reactivity of the resulting metal complexes. Such studies are crucial for understanding the potential applications of these complexes in areas like catalysis and materials science.

Additionally, information was sought regarding the ability of this compound to induce stereochemical control in the formation of metal complexes. This includes the potential for the ligand to direct the synthesis towards specific isomers or to participate in the formation of chiral metal complexes, which is of significant interest in asymmetric catalysis and chiral recognition.

While the searches did yield information on related compounds, such as 3-dimethylamino-1-propylamine and other bidentate ligands, this information is not directly applicable to this compound due to the different electronic and steric properties imparted by the amide functional group. The presence of the amide in place of a simple amine can significantly alter the ligand's coordination behavior.

It is possible that research on the coordination chemistry of this compound exists in proprietary databases, corporate research, or in publications not indexed in the searched databases. However, based on the currently accessible information, a detailed and scientifically accurate article on this specific topic, as outlined in the user's request, cannot be generated. Further experimental research and publication in publicly accessible forums would be necessary to build a comprehensive understanding of the coordination chemistry of this compound.

Role in Catalysis and Catalytic Processes

Homogeneous Catalysis Applications

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, 3-(Dimethylamino)propanamide (B2362980) has the potential to act as both a ligand in transition metal catalysis and as an organocatalyst.

The amine and amide groups in this compound can donate their lone pairs of electrons to a metal center, functioning as a ligand. This coordination can modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity and selectivity. The structure of this compound is conducive to chelation, where both the amine and amide groups could bind to a single metal center to form a stable six-membered ring. This bidentate coordination can enhance the stability of the catalytic complex.

While direct crystallographic or spectroscopic studies definitively characterizing this compound as a bidentate ligand are not yet prominent in the literature, its structural similarity to other diamine ligands that form stable metal complexes is significant. For instance, the related ligand 3-dimethylamino-1-propyl, which lacks the amide carbonyl group, has been shown to form stable chelating complexes with various transition metals, including Nickel(II), Palladium(II), and Platinum(II). illinois.edu

The combination of a "soft" amine donor and a "hard" amide carbonyl oxygen atom also presents the possibility for this compound to act as a hemilabile ligand. In such a scenario, one of the donor atoms can reversibly bind and detach from the metal center during the catalytic cycle, which can be advantageous for certain catalytic transformations.

Table 1: Potential Coordination Modes of this compound in Transition Metal Catalysis

Coordination ModeDescriptionPotential Impact on Catalysis
Monodentate (Amine) The tertiary amine nitrogen coordinates to the metal center.Modulates catalyst electronics and sterics.
Monodentate (Amide) The amide oxygen or nitrogen coordinates to the metal center.Can influence catalyst stability and reactivity.
Bidentate (N,N-chelation) Both the amine and amide nitrogens coordinate to the metal center.Forms a stable six-membered ring, enhancing complex stability.
Bidentate (N,O-chelation) The amine nitrogen and amide oxygen coordinate to the metal center.Forms a stable six-membered ring, potentially influencing selectivity.
Hemilabile One donor group (e.g., the amide) can reversibly dissociate.Creates a vacant coordination site for substrate binding during the catalytic cycle.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. The diamine structural motif present in this compound is a common feature in many effective organocatalysts. Related diamines have demonstrated efficacy in various carbon-carbon bond-forming reactions.

While research into the specific organocatalytic activity of this compound is in its early stages, studies on similar molecules provide a basis for its potential. For example, various organic compounds, including amines and alkanolamines, have been investigated as organocatalysts in the amidation of fatty acid methyl esters with the structurally similar 3-(dimethylamino)-1-propylamine. researchgate.net These studies have shown that the presence of amine and hydroxyl groups can influence the reaction rate. researchgate.net

The tertiary amine group in this compound can function as a Brønsted base or a Lewis base, activating substrates through deprotonation or binding. The amide group, through hydrogen bonding, can also play a role in organizing the transition state of a reaction, thereby influencing its stereochemical outcome.

Heterogeneous Catalysis Contexts

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. While specific applications of this compound in this area are not yet well-documented, its functional groups offer potential for its use in the preparation and modification of solid-supported catalysts.

The amine and amide functionalities of this compound could be utilized to chemically anchor it to the surface of a solid support, such as silica or alumina. This surface functionalization can be used to modify the properties of the support or to provide sites for the subsequent attachment of catalytically active metal nanoparticles. The organic layer can influence the dispersion and stability of the metal particles and can also create a specific microenvironment around the active sites, potentially enhancing selectivity.

In the preparation of supported metal catalysts, ligands are often used to control the size, shape, and dispersion of metal nanoparticles on a support material. This compound could potentially be used in this capacity. By coordinating to metal precursors during the synthesis of supported catalysts, it could influence the nucleation and growth of the metal particles. After the formation of the nanoparticles, the ligand could remain on the surface, preventing agglomeration and maintaining a high surface area of the active metal.

Mechanistic Insights into Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. While there is a lack of specific mechanistic studies involving this compound, its potential roles as a ligand or organocatalyst allow for speculation on how it might participate in catalytic cycles.

As an organocatalyst , the tertiary amine could initiate a catalytic cycle by activating a substrate through a nucleophilic or basic mechanism. For instance, in a Michael addition reaction, the amine could add to an α,β-unsaturated carbonyl compound to form an enamine intermediate, which would then react with a nucleophile. The amide group could play a role in this process by stabilizing intermediates through hydrogen bonding. The final step of the cycle would involve the regeneration of the this compound catalyst.

Further research, including detailed kinetic and spectroscopic studies, is necessary to elucidate the precise mechanistic roles that this compound may play in various catalytic reactions.

Intermediate Species Identification

In the context of catalysis, an intermediate species is a molecule that is formed from the reactants and proceeds to react further to generate the products. While this compound is a stable, isolable compound often used as a starting material, the identification of transient intermediates is crucial for understanding the mechanism of catalytic reactions it might undergo.

A relevant analogue to consider is the catalytic hydrogenation of aminonitriles, such as 3-(dimethylamino)propionitrile, which is a precursor to related diamines. In these reactions, which are often catalyzed by palladium or other transition metals, the nitrile group is sequentially hydrogenated. The process is understood to proceed through an imine intermediate. nih.govresearchgate.net

The generally accepted mechanism for nitrile hydrogenation involves the following steps:

Initial Hydrogenation: The nitrile (R-C≡N) is hydrogenated to form an imine intermediate (R-CH=NH).

Further Hydrogenation or Side Reactions: This imine intermediate can then be hydrogenated to the corresponding primary amine (R-CH₂-NH₂). researchgate.net

Alternatively, the imine intermediate can react with a primary amine product to form a secondary imine, which upon hydrogenation yields a secondary amine. researchgate.netrsc.org

The identification of these imine intermediates is often achieved through a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling. For instance, studies on the hydrogenation of various nitriles have provided evidence for the formation of these transient imine species on the catalyst surface. researchgate.netelsevierpure.com The selectivity of the reaction towards primary or secondary amines is highly dependent on the reaction conditions and the catalyst's ability to stabilize or quickly hydrogenate the imine intermediate. nih.govrsc.org

Catalytic ProcessReactantCatalystKey Intermediate SpeciesProduct
Nitrile HydrogenationBenzonitrilePalladium-Platinum (PdPt) NanoparticlesPrimary Imine, Secondary ImineDibenzylamine (Secondary Amine)
Nitrile Hydrogenation3-PhenylpropionitrilePalladium on Carbon (Pd/C)Imine3-Phenyl-1-propanamine (Primary Amine)
Nitrile Transfer HydrogenationBenzonitrilePalladium-Copper-Iron (Pd-FeCu) NanoparticlesImine, Gem-diamineDibenzylamine (Secondary Amine)
Table 1. Examples of Intermediate Species in Catalytic Nitrile Hydrogenation. This table summarizes key intermediates identified in catalytic processes analogous to transformations that could involve derivatives of this compound. Data compiled from nih.govacs.orgrsc.org.

Transition State Analysis in Catalytic Transformations

Transition state analysis is a powerful tool for elucidating the detailed mechanism of a chemical reaction, including catalytic cycles. It involves the characterization of the transition state, which is the highest energy point along the reaction coordinate that separates reactants from products. Understanding the structure and energy of the transition state provides insight into the factors that control the reaction rate and selectivity.

Direct transition state analysis for reactions involving this compound is not extensively documented in the literature. However, the principles of this analysis can be applied to understand the catalytic transformations it could participate in, such as amidation reactions.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model transition states in catalytic reactions. nih.govnih.govrsc.org For example, in a proposed mechanism for the transamidation of a tertiary amide with a secondary amine, DFT calculations can be used to map the energy profile of the reaction, identifying the energies of intermediates and transition states. nih.gov

A hypothetical transition state analysis for a catalytic reaction involving a propanamide derivative would typically involve:

Proposing a Mechanism: Based on experimental observations, a plausible catalytic cycle is proposed, including all elementary steps.

Computational Modeling: The geometries and energies of the reactants, intermediates, products, and transition states for each step are calculated using DFT. rsc.orgresearchgate.net

Analyzing the Transition State Structure: The geometry of the rate-determining transition state reveals the key atomic interactions that stabilize it and facilitate the chemical transformation.

For instance, in organocatalytic reactions involving diamines, it has been proposed that the catalyst and substrates form a highly organized, hydrogen-bonded framework in the transition state, which accounts for the observed stereoselectivity. zlibrary.to DFT calculations have been used to support these proposed transition state structures. nih.gov

Reaction TypeCatalyst TypeComputational MethodKey Findings from Transition State Analysis
TransamidationMetal ComplexDFTIdentification of a metallacycle transition state for the intramolecular nucleophilic attack. nih.gov
Asymmetric Aldol ReactionChiral Diamine (Organocatalyst)DFTElucidation of a hydrogen-bonded, Zimmerman-Traxler-like transition state that dictates stereochemistry. zlibrary.to
Hetero-Diels-Alder ReactionSecondary Amine (Organocatalyst)DFTConfirmation of a cycloaddition mechanism and explanation of the stereochemical outcome. nih.gov
Table 2. Application of Transition State Analysis in Relevant Catalytic Reactions. This table illustrates how computational methods are used to analyze transition states in catalytic processes similar to those that could involve this compound.

Advanced Materials and Polymer Science Applications

Incorporation into Polymer Systems

The versatility of the (dimethylamino)propyl amide group allows for its incorporation into polymer structures through various synthetic strategies, enabling the creation of materials with diverse functionalities.

Research into the radical copolymerization of DMAPMA and DMAPAA with acrylic monomers has provided insights into their reactivity and the composition of the resulting polymers. For instance, the copolymerization of DMAPAA or DMAPMA with methyl acrylate (B77674) (MA) or methyl methacrylate (B99206) (MMA) has been carried out in benzene (B151609) using 2,2′-azobisisobutyronitrile (AIBN) as an initiator. The monomer reactivity ratios, which describe the relative reactivity of each monomer towards the growing polymer chain, have been determined using methods such as Fineman-Ross, Mayo-Lewis, and Kelen-Tudos. These ratios are crucial for predicting and controlling the final copolymer composition.

The reactivity of these monomers can be influenced by the specific comonomer and the solvent used. For example, DMAPMA shows comparable reactivity to methyl acrylate in benzene, while its acrylic analogue, DMAPAA, has a significantly lower activity towards both methyl acrylate and methyl methacrylate under similar conditions.

Table 1: Monomer Reactivity Ratios in Radical Copolymerization

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Method
DMAPAA Methyl Acrylate (MA) 0.69 0.22 Kelen-Tudos

This table presents selected monomer reactivity ratios (r1 and r2) for the radical copolymerization of DMAPAA and DMAPMA with methyl acrylate. These values indicate the preference for a growing polymer chain ending in one monomer to add another molecule of the same monomer (r > 1) or the other monomer (r < 1).

Beyond creating copolymers, 3-(dimethylamino)propanamide (B2362980) derivatives are instrumental in the functionalization of existing polymer structures and surfaces. A prominent technique for this is surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. rsc.org

This method has been successfully employed to grow well-defined cationic polymer brushes of poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMA) from silicon wafer surfaces. rsc.org The process involves first immobilizing a RAFT agent onto the substrate. This is achieved by silanizing the surface hydroxyl groups with a molecule like 3-aminopropylthriethoxysilane (APTS), followed by an amide reaction to attach the RAFT agent. rsc.org Subsequently, the RAFT polymerization of the DMAPMA monomer is initiated from this functionalized surface. rsc.org

This "grafting-from" approach allows for the creation of densely grafted, homogeneous polymer films. rsc.org The thickness of these polymer brushes can be precisely controlled by varying the reaction time. rsc.org Such functionalized surfaces have potential applications in areas requiring controlled surface properties, such as biocompatible coatings and sensors.

Synthesis of Stimuli-Responsive Polymers

The tertiary amine group in the side chain of polymers derived from this compound is the key to their stimuli-responsive behavior. This group can be protonated and deprotonated in response to changes in the local environment, such as the presence of CO2 or a change in pH, leading to significant changes in the polymer's properties.

Polymers containing the N-[3-(dimethylamino)propyl]amide moiety, such as poly(N-[3-(dimethylamino)propyl]-acrylamide) (PDMAPAm) and its methacrylamide (B166291) equivalent (PDMAPMAm), are known to be CO2-responsive. sigmaaldrich.comresearchgate.net In the presence of water, CO2 can form carbonic acid, which then protonates the tertiary amine groups on the polymer side chains. researchgate.net This conversion from a neutral state to a protonated, cationic state induces a change in the polymer's solubility and conformation. researchgate.net

This CO2-responsiveness is being explored for applications in carbon capture, particularly for Direct Air Capture (DAC) technologies. sigmaaldrich.com Diblock copolymers incorporating a PDMAPAm block, such as PDMAPAm-b-poly(methyl methacrylate) (PMMA), are of interest as they can form porous films that are effective at capturing CO2. sigmaaldrich.com The amine groups provide a strong attraction for CO2 molecules. sigmaaldrich.com This process is reversible; the captured CO2 can be released by purging with an inert gas or by gentle heating, allowing for the regeneration of the material. nih.gov

The hydrolytic stability of the amide linkage in PDMAPAm makes it a robust candidate for these applications compared to ester-containing polymers, which can be prone to hydrolysis. nih.govacs.org

The same tertiary amine group that confers CO2-responsiveness also makes these polymers sensitive to changes in pH. mdpi.com Below its pKa, the amine group is protonated, rendering the polymer chain cationic and generally water-soluble. Above the pKa, the amine group is deprotonated and neutral, making the polymer less soluble in water, which can lead to a phase transition.

This pH-responsive behavior is widely exploited in the design of "smart" materials. For instance, DMAPMA is often used as a comonomer to impart pH sensitivity to hydrogels. mdpi.com These hydrogels can exhibit significant changes in their swelling degree with variations in pH. mdpi.com While the homopolymer of DMAPMA (PDMAPMA) shows a phase separation in aqueous solutions only in strongly alkaline conditions (pH approaching 14), copolymerizing it with hydrophobic monomers can tune this response to occur at different pH ranges. mdpi.comrsc.org

This tunable pH-responsiveness is a key feature for applications in areas like drug delivery, where a change in pH (for example, from the bloodstream to a tumor microenvironment or within a cell's endosome) could trigger the release of an encapsulated therapeutic agent. researchgate.net

Table 2: Stimuli-Response of Poly(DMAPMA)-based Systems

Stimulus Mechanism Resulting Change in Polymer Potential Application
CO2 (in presence of water) Protonation of tertiary amine by carbonic acid Increased hydrophilicity / solubility Carbon Capture, CO2 Sensors
pH (decrease below pKa) Protonation of tertiary amine Increased hydrophilicity / swelling Drug Delivery, Smart Hydrogels

This table summarizes the stimuli-responsive behavior of polymers containing the this compound moiety, detailing the mechanism of action, the effect on the polymer, and potential applications.

Role as an Initiator or Chain Transfer Agent Component

While monomers like DMAPMA are typically polymerized using conventional initiators (e.g., AIBN) and chain transfer agents (CTAs), they can also be incorporated into the structure of a macromolecular chain transfer agent (macro-CTA) for use in controlled radical polymerization techniques like RAFT.

In this approach, a homopolymer of DMAPMA (or its hydrochloride salt, DMAPMA·HCl) is first synthesized via RAFT polymerization using a conventional small-molecule CTA. The resulting polymer, p(DMAPMA·HCl), retains the active dithioester chain end group from the initial CTA. This entire polymer chain can then act as a macro-CTA to initiate the polymerization of a second monomer.

This strategy is a powerful tool for the synthesis of well-defined block copolymers. For example, a p(DMAPMA·HCl)-based macro-CTA has been successfully used to polymerize other monomers such as 2-lactobionamidoethyl methacrylamide (LAEMA) and 2-aminoethyl methacrylamide hydrochloride (AEMA), resulting in the formation of diblock copolymers with controlled molecular weights and narrow molecular weight distributions. This demonstrates that while the monomer itself is not an initiator or CTA, its polymer can be engineered to become a key component of a macromolecular chain transfer agent.

Macro-RAFT Agents in Controlled Polymerization

The monomer N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), particularly in its hydrochloride form (DMAPMA·HCl), serves as a critical building block for the synthesis of macromolecular Reversible Addition-Fragmentation chain Transfer (macro-RAFT) agents. These macro-RAFT agents are essentially polymer chains that retain a reactive dithioester group at one end, allowing them to initiate and control the polymerization of a second monomer, leading to the formation of well-defined block copolymers.

Research has demonstrated the successful RAFT polymerization of DMAPMA·HCl to create a poly(DMAPMA·HCl)-based macro-chain transfer agent (macro-CTA). rsc.org The optimal conditions for this synthesis involve using 4-cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator in an acidic water/2-propanol solvent mixture. rsc.org This controlled process yields a homopolymer with the necessary active chain end required for subsequent polymerization steps. rsc.org

The true utility of the p(DMAPMA·HCl) macro-RAFT agent is realized in its application for creating more complex polymer architectures. rsc.org Scientists have successfully used this macro-CTA to control the diblock copolymerization of various functional monomers. rsc.org This "living" polymerization characteristic allows for the sequential addition of different monomers to the active end of the macro-RAFT agent.

Key Research Findings:

Chain Extension: The p(DMAPMA·HCl)-based macro-CTA has been effectively chain-extended with several monomers, including:

2-lactobionamidoethyl methacrylamide (LAEMA)

2-aminoethyl methacrylamide hydrochloride (AEMA)

N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA)

2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) rsc.org

Architecture Control: This methodology provides excellent control over the final copolymer structure, enabling the synthesis of advanced diblock and statistical copolymers with tailored properties. rsc.org

Table 1: Synthesis of p(DMAPMA·HCl) Macro-RAFT Agent

Component Role Specific Compound Solvent System
Monomer Polymer Backbone N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) Water (acidic pH) / 2-propanol (2:1)
RAFT Agent Chain Transfer Agent (CTA) 4-cyanopentanoic acid dithiobenzoate (CTP) Water (acidic pH) / 2-propanol (2:1)

| Initiator | Radical Source | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Water (acidic pH) / 2-propanol (2:1) |

Controlled Radical Polymerization Initiators

While N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) is a monomer and not a conventional initiator, it is a key component in controlled radical polymerization systems that rely on specific initiators for activation. In the context of RAFT polymerization, the initiator's role is to generate the initial radical species that begin the polymerization process. The control over the polymerization is then mediated by the RAFT agent.

Commonly used initiators for the controlled radical polymerization of DMAPMA include azo compounds like 4,4′-azobis(4-cyanovaleric acid) (ACVA) and 2,2′-azobisisobutyronitrile (AIBN). rsc.orgmdpi.com These molecules decompose under thermal conditions to produce the free radicals necessary to start the polymerization of DMAPMA monomers. rsc.orgmdpi.com

A significant application in this area is Surface-Initiated RAFT (SI-RAFT) polymerization . In this technique, the RAFT agent is first immobilized on a solid substrate, such as a silicon wafer. researchgate.net A solution containing the DMAPMA monomer and a free radical initiator (like ACVA) is then introduced. researchgate.net The polymerization is initiated in the solution, but the growing polymer chains are controlled by and attached to the RAFT agents on the surface. researchgate.netacs.org This process results in the formation of densely grafted polymer "brushes"—long polymer chains attached at one end to the surface. researchgate.net These polymer brushes can significantly alter the properties of the substrate surface.

Key Research Findings:

Initiator Systems: The combination of a RAFT agent (e.g., CTP) and a radical initiator (e.g., ACVA) is essential for achieving controlled polymerization of DMAPMA. rsc.org

Surface Modification: SI-RAFT polymerization of DMAPMA has been used to create cationic polymer films on silicon wafers. researchgate.net The thickness and density of these polymer brushes can be precisely controlled by adjusting the reaction time. researchgate.net

Versatility of CRP: The direct polymerization of DMAPMA in aqueous media using RAFT has been shown to be highly effective, especially under buffered pH conditions, yielding polymers with excellent control over molecular weight and narrow molecular weight distributions. usm.edu

Table 2: Components in Controlled Radical Polymerization of DMAPMA

Polymerization Type Substrate Monomer RAFT Agent Initiator Outcome
Solution RAFT N/A DMAPMA·HCl 4-cyanopentanoic acid dithiobenzoate (CTP) 4,4′-azobis(4-cyanovaleric acid) (ACVA) Well-defined homopolymers and macro-RAFT agents rsc.org

| Surface-Initiated RAFT | Silicon Wafer | DMAPMA | Immobilized RAFT Agent & Free 4-cyanopentanoic acid dithiobenzoate (CPAD) | 4,4′-azobis-4-cyanopentanoic acid (CPA) | Densely grafted poly(DMAPMA) brushes researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are instrumental in predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can determine stable molecular conformations, electron distribution, and the energies of molecular orbitals, all of which are fundamental to understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 3-(Dimethylamino)propanamide (B2362980), DFT can be employed to optimize the molecular geometry, predicting key structural parameters. Computational tools utilizing DFT can effectively model the electron distribution and steric hindrance within the molecule. For instance, the electron-donating nature of the dimethylamino group is predicted to influence the electrophilicity of the carbonyl carbon, which in turn affects the molecule's reactivity in subsequent chemical reactions google.com.

A full DFT analysis would typically yield precise data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Interactive Data Table: Predicted Geometric Parameters for this compound (Illustrative) Specific computational data for this compound is not available in the retrieved search results. The following is an illustrative example of how such data would be presented.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the tertiary amine and the amide group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely centered around the carbonyl group, which is the most electron-deficient region. The precise energy values of these orbitals and the resulting gap would quantify the molecule's reactivity profile.

Interactive Data Table: FMO Properties of this compound (Illustrative) Specific computational data for this compound is not available in the retrieved search results. The following is an illustrative example of how such data would be presented.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This method is particularly useful for quantifying charge distribution through the calculation of natural atomic charges and for analyzing hyperconjugative interactions, which contribute to molecular stability.

An NBO analysis of this compound would reveal the charge distribution across the molecule, highlighting the partial negative charge on the oxygen and nitrogen atoms and partial positive charges on the carbonyl carbon and hydrogen atoms. It would also quantify the delocalization of electron density from the nitrogen lone pairs into adjacent anti-bonding orbitals, which stabilizes the molecule.

Interactive Data Table: NBO Charges on Key Atoms of this compound (Illustrative) Specific computational data for this compound is not available in the retrieved search results. The following is an illustrative example of how such data would be presented.```html

AtomNatural Charge (e)
O (Carbonyl)-
N (Amide)-
C (Carbonyl)-
N (Amine)-

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Different colors on the MEP surface indicate varying electrostatic potentials; typically, red denotes regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the primary amide group would be expected to show positive potential (blue), indicating their role as hydrogen bond donors. The tertiary amine nitrogen would also represent a region of negative potential, indicating its basic and nucleophilic character.

Intermolecular Interactions and Self-Association

The physical properties and condensed-phase behavior of a compound are largely determined by the nature and strength of its intermolecular interactions. For this compound, with its capacity for hydrogen bonding and dipole-dipole interactions, these forces are particularly significant.

The structure of this compound features both hydrogen bond donors (the N-H bonds of the primary amide) and hydrogen bond acceptors (the carbonyl oxygen, the amide nitrogen, and the tertiary amine nitrogen). This bifunctional nature allows the molecule to engage in extensive intermolecular hydrogen bonding. The presence of the amide group is a key factor enabling the formation of these hydrogen bonds, which significantly influences properties like boiling point and solubility. google.com In the solid or liquid state, these interactions can lead to the formation of complex, three-dimensional networks, dictating the material's macroscopic properties. The dimethylamino group can also participate as a hydrogen bond acceptor, further contributing to the potential complexity of these networks.

Table of Compounds

Compound Name
This compound

Reaction Mechanism Predictions and Computational Kinetics

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions and to predict their kinetics. For this compound, potential reactions of interest include hydrolysis of the amide bond and reactions involving the tertiary amine.

A transition state (TS) is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. The characterization of the transition state is fundamental to understanding the reaction mechanism and calculating the activation energy.

Locating Transition States: Various computational algorithms can be used to locate transition states on the potential energy surface. These methods typically start from an initial guess of the TS geometry and then optimize it to find a first-order saddle point—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Verification of Transition States: Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, which represents the motion of the atoms as they traverse the energy barrier from reactants to products.

For a reaction such as the acid-catalyzed hydrolysis of this compound, the transition state would likely involve the nucleophilic attack of a water molecule on the protonated carbonyl carbon. Computational modeling would aim to determine the precise geometry of this transition state, including bond lengths and angles of the forming and breaking bonds.

The reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. Analyzing the reaction coordinate provides a detailed picture of the energy profile of the reaction and the structural changes that occur along the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation follows the path of steepest descent from the transition state down to the corresponding reactants and products on the potential energy surface. The IRC calculation confirms that the identified transition state indeed connects the desired reactants and products.

The following table outlines the computational steps involved in predicting a reaction mechanism for a hypothetical reaction of this compound.

Computational StepPurposeInformation Obtained
Geometry Optimization Find the lowest energy structures of reactants, products, and intermediates.Optimized geometries, energies.
Transition State Search Locate the highest energy point along the reaction path.Geometry of the transition state.
Frequency Calculation Characterize the nature of the stationary points.Zero-point vibrational energies, confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency).
IRC Calculation Connect the transition state to the reactants and products.Reaction pathway, confirmation of the reaction mechanism.
Single-Point Energy Calculation Refine the energies using a higher level of theory.More accurate activation and reaction energies.

By applying these theoretical and computational methodologies, a detailed understanding of the molecular interactions and reactivity of this compound can be achieved, providing valuable insights even in the absence of direct experimental data.

Influence on Reaction Environments: Solvent Effects

Impact on Reaction Kinetics and Thermodynamics

The dual functionality of 3-(Dimethylamino)propanamide (B2362980)—a hydrogen-bond-accepting carbonyl, hydrogen-bond-donating N-H protons, and a basic dimethylamino group—governs its influence on reaction energetics.

The presence of this compound, even as a co-solvent, can modulate the reactivity of species in a reaction. The dimethylamino group has an electron-donating nature, which can influence the electronic environment of neighboring molecules. This can, for example, reduce the electrophilicity of a carbonyl carbon in a solute molecule, affecting its reactivity in subsequent reactions . The amide group can form hydrogen bonds, which influences the solubility and stability of reactants and transition states . By solvating and stabilizing charged intermediates or transition states, a solvent can lower the activation energy of a reaction, thereby increasing its rate.

The ability of a solvent to form hydrogen bonds significantly affects the self-association and conformational preferences of solute molecules. Research on derivatives of this compound, such as N-3-(dimethylamino)propylacrylamides, provides insight into these interactions. Through IR spectroscopy and quantum-chemical simulations, studies have elucidated the effect of a solvent's hydrogen bonding capacity on the molecular association of these amides iaea.orgresearchgate.net.

In solvents with different hydrogen bonding capabilities, the degree of self-association versus heteroassociation (solute-solvent association) changes significantly.

In Tetrachloromethane (a non-hydrogen bonding solvent): The amide molecules tend to self-associate, forming dimers and larger polyassociates through intermolecular hydrogen bonds between the amide N-H and C=O groups.

In Tetrahydrofuran (a proton-accepting solvent): The solvent can compete with the amide's carbonyl group to form hydrogen bonds with the amide's N-H group. This leads to the formation of heteroassociates of the amide-solvent type, disrupting the self-association observed in non-polar solvents researchgate.net.

In N,N-Dimethylformamide (a polar aprotic solvent): Similar to tetrahydrofuran, this solvent acts as a hydrogen bond acceptor, leading to the formation of heteroassociates and reducing the extent of amide self-association researchgate.net.

This behavior highlights how the specific interactions between the solvent and the amide functionality dictate the aggregation state and conformational preferences of the solute in the solution researchgate.net.

Table 1: Influence of Solvent Type on the Association Behavior of N-3-(dimethylamino)propylacrylamides researchgate.net
SolventSolvent TypePrimary Mode of AssociationEffect on Amide Self-Association
TetrachloromethaneNon-polar, AproticSelf-association (amide-amide hydrogen bonds)High degree of self-association into polyassociates.
TetrahydrofuranPolar, Aprotic, Proton-AcceptingHeteroassociation (amide-solvent hydrogen bonds)Reduced self-association due to competition from solvent.
N,N-DimethylformamidePolar, Aprotic, Proton-AcceptingHeteroassociation (amide-solvent hydrogen bonds)Significantly reduced self-association.

Role as a Reaction Solvent or Co-solvent

As a solvent, this compound's bifunctional nature allows it to play a dynamic role in a reaction system.

This compound is a polar molecule due to the presence of the amide group, which has a significant dipole moment, and the tertiary amine. The amide functionality can engage in hydrogen bonding, influencing the solubility of other polar reagents . The tertiary dimethylamino group confers basicity to the molecule . In a reaction system, this basic site can act as a proton scavenger or a basic catalyst, which can be crucial for certain reaction mechanisms. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group makes the amide nitrogen itself significantly less basic than the terminal dimethylamino group .

The dual functionality of this compound can influence reaction pathways and selectivity. The basic dimethylamino group can deprotonate reactants, creating nucleophiles and opening up specific reaction channels. By acting as a ligand, the amine functionality can coordinate to metal centers in catalytic reactions, potentially influencing the stereoselectivity or chemoselectivity of the transformation . For instance, in reactions sensitive to pH or proton concentration, its role as a basic entity can be critical in directing the reaction toward a desired product and minimizing side reactions. While specific studies on this compound's direct influence on reaction selectivity are not extensively documented, the behavior of similar diamine structures in organocatalysis suggests its potential in such applications .

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

While established routes to 3-(Dimethylamino)propanamide (B2362980) and related compounds exist, future research is directed towards developing more efficient, sustainable, and atom-economical synthetic strategies. A common precursor, 3-(dimethylamino)propionitrile, is typically synthesized via a Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552), followed by hydration of the nitrile group. Future explorations aim to refine and innovate upon this foundation.

Key areas for future research include:

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow systems could offer significant advantages, including improved heat and mass transfer, enhanced safety for handling reagents like acrylonitrile, and greater control over reaction parameters to minimize byproduct formation.

Biocatalytic Approaches: The use of enzymes, such as nitrilases or hydratases, for the conversion of 3-(dimethylamino)propionitrile to this compound represents a promising green chemistry approach. Biocatalysis could provide high selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Alternative Feedstocks: Research into alternative, renewable feedstocks for the synthesis of the propanamide backbone could reduce the reliance on petroleum-derived acrylonitrile.

Synthetic ApproachPotential AdvantagesResearch Focus
Continuous Flow Chemistry Enhanced safety, improved yield and purity, process scalability.Reactor design, optimization of reaction kinetics, real-time analytics.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering (e.g., nitrilases), process optimization.
Electrochemical Synthesis Use of electricity as a reagent, potential for novel reaction pathways.Development of selective electrodes, optimization of electrolyte systems.

Development of Advanced Catalytic Systems

The development of advanced catalysts is crucial for both the synthesis of this compound and for utilizing its unique structure in other chemical transformations. The synthesis of related diamines often involves the catalytic hydrogenation of 3-(dimethylamino)propionitrile, where catalysts like palladium on carbon (Pd/C) are used. However, controlling selectivity to prevent the formation of secondary and tertiary amine byproducts remains a challenge.

Future research in this area is expected to focus on:

Highly Selective Hydrogenation Catalysts: Designing novel heterogeneous or homogeneous catalysts with enhanced selectivity for the reduction of the nitrile group in precursors without affecting other functional groups or leading to undesired side reactions. This could involve using different metal nanoparticles, novel support materials, or ligand-modified metal complexes.

Organocatalysis: The structural motif of this compound, containing a diamine-like structure, suggests its potential as a scaffold for developing new organocatalysts. Derivatives could be synthesized to catalyze a variety of organic reactions, such as aldol or Michael additions.

Ligand Development for Transition Metal Catalysis: The tertiary amine and amide oxygen of the molecule can act as a bidentate ligand, coordinating with transition metals to form stable complexes. Future work could explore the synthesis and application of these metal complexes in various catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations.

Integration into Smart Materials and Responsive Systems

The bifunctional character of this compound makes it an attractive building block for the creation of "smart" materials that can respond to external stimuli. The tertiary dimethylamino group is pH-sensitive, becoming protonated under acidic conditions, while the amide group can participate in hydrogen bonding. This duality allows for the design of materials with tunable properties.

Emerging areas of application include:

pH-Responsive Polymers and Hydrogels: Incorporating this compound as a monomer into polymer chains can yield materials that undergo conformational or solubility changes in response to pH variations. Such materials are being investigated for applications in targeted drug delivery systems, where a change in pH could trigger the release of a therapeutic agent. The structural backbone of related acrylamide derivatives is already used in synthesizing smart polymers.

Stimuli-Responsive Surfaces: Grafting polymers containing this compound onto surfaces can create interfaces with switchable properties, such as wettability or protein adhesion, controlled by the pH of the surrounding environment.

Self-Healing Materials: The hydrogen-bonding capability of the amide group, combined with the potential for ionic interactions of the protonated amine, could be exploited in the design of self-healing polymers and composites.

Material TypeStimulusPotential ResponseApplication Area
Hydrogels pHSwelling/ShrinkingDrug Delivery, Biosensors
Polymer Brushes pH, Ionic StrengthChange in Surface WettabilitySmart Coatings, Microfluidics
Micelles/Nanoparticles pHDisassembly/Cargo ReleaseTargeted Therapy

Deeper Theoretical Insights into Structure-Reactivity Relationships

While the general reactivity of amines and amides is well-understood, the specific interplay between these two functional groups within the this compound structure presents an opportunity for deeper theoretical investigation. Computational chemistry and molecular modeling can provide valuable insights into its electronic structure and predict its behavior in various chemical environments.

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: To map the electron density distribution, calculate bond dissociation energies, and determine the proton affinity of the amine and amide groups. This can help predict the molecule's reactivity and preferred sites for chemical attack.

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the molecule and its interactions with solvent molecules or biological targets. This is crucial for designing its use in more complex systems, such as enzyme active sites or polymer matrices.

Reaction Pathway Modeling: To elucidate the mechanisms of reactions involving this compound, whether in its synthesis or its application as a catalyst or ligand. This can guide the optimization of reaction conditions and the design of more efficient chemical processes. Understanding the energy differences between HOMO and LUMO orbitals can help derive various reactivity parameters. nih.gov

Expanding Applications in Chemical Biology (Excluding Clinical/Toxicological Aspects)

Beyond traditional organic synthesis, this compound and its derivatives have significant potential as tools in chemical biology for probing and manipulating biological systems. Its bifunctionality and water solubility make it a versatile scaffold.

Emerging research directions include:

Bioconjugation and Labeling: The amine functionality can be used as a handle for conjugation to biomolecules such as proteins or nucleic acids after appropriate activation. This allows for the attachment of probes, tags, or other functional moieties.

Enzyme Substrates and Modulators: The compound and its analogs can be designed as specific substrates or modulators for enzymes, aiding in the study of enzyme kinetics and metabolic pathways. The dimethylamino group may form key interactions with active site residues.

Building Blocks for Biomaterials: The molecule can be incorporated into biocompatible polymers and materials. A related compound, 3-(dimethylamino)-1-propylamine (DMAPA), is used in cationization processes to assemble biomaterials into complex structures while preserving their function. walshmedicalmedia.com

Reagents in Glycochemistry: A structurally similar compound, DMAPA, has proven effective as a versatile reagent for the selective deacylation of protected sugars in carbohydrate chemistry, simplifying purification processes. nih.gov This suggests a potential role for this compound derivatives in the synthesis and modification of complex carbohydrates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(Dimethylamino)propanamide with high yield and purity?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloropropanamide with dimethylamine under alkaline conditions (e.g., NaOH) at 60–80°C achieves yields of ~70–85% . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Key validation steps include monitoring reaction progress via TLC and confirming the product’s structure using 1^1H/13^13C NMR and FT-IR spectroscopy.

Q. How should researchers characterize the electronic and steric effects of the dimethylamino group in this compound?

  • Answer : Computational tools like DFT (Density Functional Theory) can model electron distribution and steric hindrance. Experimentally, Hammett substituent constants (σσ) and X-ray crystallography (if crystallizable) provide insights into electronic and spatial properties. For example, the dimethylamino group’s electron-donating nature can reduce electrophilicity at the carbonyl carbon, affecting reactivity in subsequent reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in a tightly sealed container at 2–8°C. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency showers/eye wash stations must be accessible .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?

  • Answer : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., water, DMSO, chloroform). Conflicting reports may arise from impurities or hydration states. For example, notes hydroxypropyl-substituted propanamides exhibit variable solubility due to hydrogen bonding, suggesting similar behavior for dimethylamino derivatives .

Q. What experimental strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?

  • Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffer solutions (pH 1–10) can identify degradation pathways (e.g., hydrolysis of the amide bond). Adding stabilizers like cyclodextrins or antioxidants may mitigate degradation .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Answer : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities. Molecular docking (e.g., AutoDock Vina) predicts interaction sites. For example, the dimethylamino group may form hydrogen bonds with catalytic residues in enzymes like serine hydrolases, modulating activity .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses (e.g., as a building block)?

  • Answer : Employ 15^{15}N-labeled dimethylamine in the synthesis to track incorporation via 15^{15}N NMR. LC-MS/MS can detect intermediates in complex reaction mixtures. For instance, highlights similar propanamide derivatives as intermediates in thiazole-based drug candidates .

Key Considerations for Researchers

  • Contradictory Evidence : Resolve discrepancies in synthetic yields by standardizing reaction conditions (e.g., solvent purity, catalyst batch) .
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) before in vivo studies .
  • Computational Modeling : Validate docking results with mutagenesis studies to confirm predicted binding sites .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.